molecular formula C19H26N4O4S B3010685 4-Isopropoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine CAS No. 946271-98-3

4-Isopropoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Cat. No.: B3010685
CAS No.: 946271-98-3
M. Wt: 406.5
InChI Key: IUCJRSTVGWMFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C19H26N4O4S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Estrogen Receptor Binding : A study by Parveen et al. (2017) explored the synthesis of compounds including pyrimidine-piperazine conjugates for estrogen receptor binding affinity. The study evaluated these compounds against human breast cancer cell lines and kidney cells, finding that certain compounds showed promising anti-proliferative activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

  • Preparation as 5-HT7 Receptor Antagonists : Yoon et al. (2008) prepared compounds including 4-methoxybenzene sulfonamides as 5-HT7 receptor antagonists. These compounds displayed significant activity and selectivity in their receptor binding (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).

  • Inhibition of Carbonic Anhydrase : Congiu et al. (2015) synthesized a series of sulfamates incorporating piperazinyl-ureido moieties, leading to the inhibition of carbonic anhydrase, an enzyme associated with cancer. The study found effective inhibition of various forms of this enzyme (Congiu, Onnis, Deplano, Balboni, Ceruso, & Supuran, 2015).

Pharmacological Properties

  • Antimicrobial and Anti-Inflammatory Activities : Research on derivatives of methylpyrimidine sulfonyl piperazine showed promising antimicrobial and anti-inflammatory activities. These compounds were evaluated for their efficacy against various bacterial strains and in anti-inflammatory models (Mohan, Sreenivasa, Manojkumar, Rao, Thippeswamyc, & Suchetana, 2014).

  • Selective Serotonin Receptor Agonists : A study by Sonda et al. (2004) synthesized benzamide derivatives, including 4-piperazino-5-methylthiopyrimidines, as selective serotonin 4 receptor agonists. These compounds showed potential as novel prokinetic agents, enhancing gastrointestinal motility (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Chemical Synthesis and Modification

  • Parallel Solution-Phase Synthesis : Radi et al. (2005) developed a methodology for the parallel, solution-phase synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines, including compounds with structures similar to the queried compound. This synthesis was efficient and provided high yields (Radi, Petricci, Maga, Corelli, & Botta, 2005).

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-14(2)27-19-13-18(20-15(3)21-19)22-9-11-23(12-10-22)28(24,25)17-7-5-16(26-4)6-8-17/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCJRSTVGWMFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.